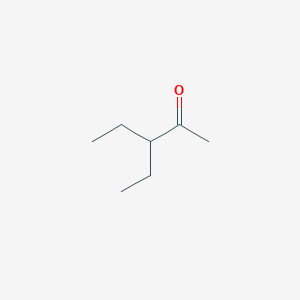

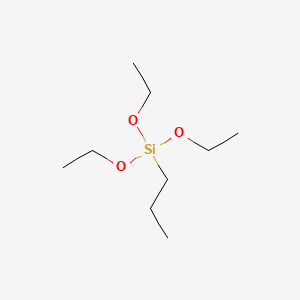

Triethoxy(propyl)silane

Übersicht

Beschreibung

Triethoxy(propyl)silane is a silane compound that is not directly mentioned in the provided papers, but its chemistry can be inferred from the studies on related silane compounds. Silanes are silicon-based compounds that have multiple applications, including as crosslinking agents, surface modifiers, and in the synthesis of various materials. The papers provided discuss different silane compounds with varying functional groups and their applications in fields such as lithium-ion batteries, surface modification, polymer science, and coordination chemistry.

Synthesis Analysis

The synthesis of silane compounds is a critical aspect of their study. For instance, the synthesis of tris(mercaptomethyl)silane is described, starting from the corresponding tris(chloromethyl)silane and characterized by NMR and X-ray diffraction . Similarly, the addition of mercapto propyl triethoxy silane to polybutadiene to introduce crosslinkable silane moieties is discussed, with the reaction kinetics studied using NMR and volumetric titration . These studies provide insights into the synthetic routes and characterization techniques that could be applicable to triethoxy(propyl)silane.

Molecular Structure Analysis

The molecular structure of silane compounds is crucial for understanding their reactivity and properties. X-ray crystallography is used to determine the structure of tris[2-(dimethylamino)phenyl]silane and related germane compounds, revealing the encapsulation of the hydrogen atom bonded to silicon and germanium . The crystal structure of another silane compound is analyzed along with Hirshfeld surface analysis to understand intermolecular interactions . These analyses are indicative of the types of structural studies that could be performed on triethoxy(propyl)silane.

Chemical Reactions Analysis

Silane compounds undergo various chemical reactions, which are essential for their applications. The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes under free-radical conditions is discussed, highlighting the regioselectivity and stereoselectivity of the reaction . Another study describes the use of tris(trimethylsilyl)silane as a reducing agent and mediator in the formation of carbon-carbon bonds via radicals . These reactions provide a framework for understanding the types of chemical transformations that triethoxy(propyl)silane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are determined by their molecular structure and the nature of their substituents. The study of phenyl tris-2-methoxydiethoxy silane as an additive in lithium-ion batteries reveals its ability to form a cross-polymerized network on graphite surfaces, affecting the electrochemical properties of the electrolyte . The hydrolysis and polycondensation of trialkoxy(alkyl)silanes to form inorganic-organic layered materials are discussed, with the characterization of the products by XRD, SEM, and NMR, indicating the formation of highly-organized materials . These properties are relevant to the potential applications of triethoxy(propyl)silane.

Wissenschaftliche Forschungsanwendungen

1. Surface Modification of SiO2 Nanoparticles

- Application Summary: Triethoxy(propyl)silane is used as a coupling agent for surface modification of SiO2 nanoparticles to enhance their mechanical properties, especially wear resistivity .

- Methods of Application: The surface modification of nano-silica was performed by varying concentrations of Triethoxy(propyl)silane. The modified samples were characterized using Fourier Transformation Infrared Spectroscopy (FTIR), Field Emission Scanning Electron Microscopy (FESEM), Thermo Gravimetric Analysis (TGA), and X-Ray Diffraction (XRD) .

- Results: FTIR results confirmed the silanization process due to the silane absorption peak disappearing and shifting of the hydroxyl group bonds into the amide bonds. FESEM images showed that the nanoparticles were better modified by 80 wt.% Triethoxy(propyl)silane due to the least nanoparticles aggregation and lack of coupling agent deposition on the nanoparticles .

2. Polymer Composites and Coatings

- Application Summary: Triethoxy(propyl)silane is used in the creation of polymer composites and coatings, contributing to multi-materialization .

- Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .

- Results: The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

3. Modification of TiO2 Nanoparticles

- Application Summary: Triethoxy(propyl)silane is used as a silane coupling agent for the modification of TiO2 nanoparticles .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: TMPSM-modified nano-TiO2 shows excellent stability in water which makes it suitable for polymer nanocomposite processing .

4. Surface Modification of Silica Nanoparticles

- Application Summary: Triethoxy(propyl)silane is used for surface modification of silica nanoparticles .

- Methods of Application: The silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .

- Results: The silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

5. Surface Modification of Metal Oxide Nanoparticles

- Application Summary: Triethoxy(propyl)silane, also known as 3-aminopropyltriethoxysilane (APTES), is used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The APTES-MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .

6. Preparation of Molecularly Imprinted Silica Particles

- Application Summary: Triethoxy(propyl)silane is used to supply amino groups for further modifications on various materials. It is also used as a catalyst to catalyze sol–gel silica polymerization .

- Methods of Application: By using APTES as the catalyst instead of the conventional basic catalysts, a novel strategy was developed to prepare silica-based molecularly imprinted polymers (MIPs). APTES was employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .

- Results: The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts .

7. Sol-Gel Production

- Application Summary: Triethoxy(propyl)silane is an important material in sol-gel production .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The customer may regulate the rate of hydrolysis according to actual application .

8. Surface Protection of Aluminium Alloy

- Application Summary: Triethoxy(propyl)silane can be coated on the surface of aluminium alloy to protect from corrosion .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The coating of Triethoxy(propyl)silane on the surface of aluminium alloy provides a protective layer against corrosion .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

triethoxy(propyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXZNTLFQLUFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160876-30-2 | |

| Record name | Silane, triethoxypropyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60862984 | |

| Record name | Triethoxypropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethoxy(propyl)silane | |

CAS RN |

2550-02-9 | |

| Record name | Propyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxypropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxypropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxypropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxypropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYPROPYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)